1-Bromo-2-methoxyethane

描述

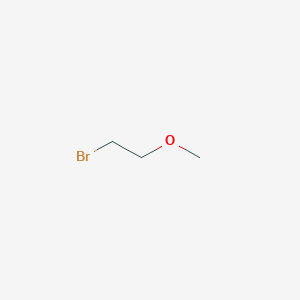

1-Bromo-2-methoxyethane (CAS: 592-55-2, C₃H₇BrO, MW: 138.992) is a brominated ether with the structure CH₃OCH₂CH₂Br . It is also known as 2-bromoethyl methyl ether or methoxyethyl bromide. This compound is widely used in organic synthesis as an alkylating agent to introduce methoxyethyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, as evidenced by its role in synthesizing antitumor agents (e.g., NPD-2975 derivatives) , nickelacarborane catalysts , and antimicrobial 1,2,4-oxadiazoles . The compound is commercially available with a purity of ≥95% and is typically employed in nucleophilic substitution reactions due to its reactive bromide moiety .

准备方法

Nucleophilic Substitution via Methoxyethanol Bromination

The most widely employed synthetic route involves the bromination of 2-methoxyethanol using hydrobromic acid (HBr) under controlled conditions. This method leverages the hydroxyl group’s nucleophilic displacement by bromide ions, typically catalyzed by sulfuric acid.

Key Reaction Parameters:

-

Temperature: Optimal yields (>70%) are achieved at 0–5°C to minimize ether cleavage byproducts .

-

Stoichiometry: A 1.5–2.0 molar excess of HBr ensures complete conversion .

-

Catalyst: Concentrated sulfuric acid (0.1–0.3 equiv) enhances protonation of the hydroxyl group, accelerating bromide substitution .

Procedure:

-

2-Methoxyethanol is cooled to 0°C in a jacketed reactor.

-

HBr gas is introduced gradually while maintaining pH < 2.

-

The mixture is stirred for 4–6 hours, followed by neutralization with Na₂CO₃ .

-

Crude product is isolated via fractional distillation (bp: 109–114°C) .

Challenges:

-

Side Reactions: Elevated temperatures (>10°C) promote dimerization to bis(2-methoxyethyl) ether, reducing yield by 15–20% .

-

Purity Concerns: Residual HBr requires rigorous washing with saturated NaHCO₃ to achieve >95% purity .

Phosphorus Tribromide (PBr₃)-Mediated Synthesis

An alternative method employs PBr₃ as the brominating agent, offering superior selectivity for secondary alcohols. This approach is favored for laboratory-scale synthesis due to milder conditions.

Reaction Mechanism:

3\text{OCH}2\text{CH}2\text{OH} + \text{PBr}3 \rightarrow 3 \, \text{CH}3\text{OCH}2\text{CH}2\text{Br} + \text{H}3\text{PO}_3

Optimized Conditions:

-

Molar Ratio: 1:1.1 (2-methoxyethanol:PBr₃) minimizes phosphorous byproducts .

-

Solvent: Anhydrous diethyl ether suppresses hydrolysis of PBr₃.

-

Workup: Sequential washes with ice water and 5% NaOH remove H₃PO₃ .

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (GC) | 90–93% |

| Reaction Time | 3–4 hours |

Advantages:

-

Avoids HBr gas handling.

-

Suitable for oxygen-sensitive substrates.

Continuous-Flow Alkylation for Industrial Scaling

Recent advances adopt continuous-flow reactors to enhance throughput and safety. A representative protocol involves:

Setup:

-

Reactor Type: Microtubular (ID: 2 mm) with Pt/Ir catalyst beds.

-

Feedstock: 2-Methoxyethanol and HBr (gas) premixed at 5:1 molar ratio.

Outcomes:

-

Conversion: 98% (vs. 70% batch).

-

Byproduct Formation: <2% ethoxyethyl bromide.

Economic Considerations:

-

40% reduction in solvent use vs. batch processes.

-

Energy costs decrease by 25% due to integrated heat recovery .

Purification and Stabilization Protocols

Post-synthesis purification is critical given the compound’s hygroscopicity and thermal instability.

Distillation Parameters:

| Stage | Temperature (°C) | Pressure (mmHg) |

|---|---|---|

| Initial Fraction | 50–60 | 760 |

| Product Collection | 109–114 | 760 |

| Tailings | >115 | 760 |

Stabilization:

-

Addition of 0.1% w/w Na₂CO₃ inhibits HBr liberation during storage .

-

Amber glass packaging under N₂ atm reduces photolytic decomposition .

Analytical Characterization

Robust quality control ensures batch consistency:

Spectroscopic Benchmarks:

化学反应分析

1-Bromo-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can be involved in such processes under appropriate conditions.

Common Reagents and Conditions: Typical reagents include potassium iodide in acetone for substitution reactions.

科学研究应用

1-Bromo-2-methoxyethane is used in several scientific research applications:

Organic Synthesis: It serves as a starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Fluorescence Microscopy: It is used in the synthesis of derivatives that are stable and efficient pigments for two-photon excited fluorescence microscopy.

Dye Synthesis: It is involved in the synthesis of squarine dyes, which exhibit selective fluorogenic responses towards zinc cations.

作用机制

The mechanism of action of 1-Bromo-2-methoxyethane primarily involves its role as a brominating agent. It can introduce a bromine atom into organic molecules, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which it is used .

相似化合物的比较

Comparison with Similar Brominated Ethers

1-Bromo-2-ethoxyethane (CAS: 592-55-2, C₄H₉BrO, MW: 153.03)

- Structure : CH₃CH₂OCH₂CH₂Br.

- Key Differences :

- The ethoxy group (–OCH₂CH₃) replaces the methoxy group, increasing hydrophobicity and molecular weight.

- Reactivity: Slightly less reactive in alkylation due to the larger ethoxy group’s steric hindrance compared to methoxy.

- Applications: Used in similar alkylation reactions but less commonly than 1-bromo-2-methoxyethane .

1-Bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6, C₅H₁₁BrO₂, MW: 183.04)

- Structure : CH₃OCH₂CH₂OCH₂CH₂Br.

- Key Differences :

- Contains an additional ethylene glycol unit, enhancing solubility in polar organic solvents.

- Boiling Point: 156°C , higher than this compound (unreported but estimated lower).

- Applications: Acts as a PEG-like alkylating agent in drug conjugation and polymer synthesis. Its extended chain improves pharmacokinetic properties in drug candidates .

1-Bromo-3-methoxypropane (CAS: N/A, C₄H₉BrO, MW: 153.03)

- Structure : CH₃OCH₂CH₂CH₂Br.

- Key Differences :

2-Bromo-1,1-diethoxyethane (CAS: 2032-35-1, C₆H₁₁BrO₂, MW: 211.06)

- Structure : CH₃CH₂OCH₂CH(Br)OCH₂CH₃.

- Key Differences :

Comparative Data Table

生物活性

1-Bromo-2-methoxyethane, also known as 2-bromoethyl methyl ether, is an organic compound with the molecular formula CHBrO. It is characterized as a clear, colorless to yellow liquid and is utilized primarily in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.

This compound has a molecular weight of 138.99 g/mol and is soluble in water. It is commonly used as a starting reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Notably, it has been employed in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, compounds derived from this reagent have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .

2. Anti-inflammatory Effects:

Studies have demonstrated that certain derivatives possess anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .

3. Fluorescence Microscopy Applications:

this compound has been utilized in the synthesis of pigments for two-photon excited fluorescence microscopy. These pigments are crucial for imaging techniques in biological research, providing stable and efficient fluorescence properties.

The mechanism of action for this compound primarily involves its role as a reactive intermediate in various chemical reactions:

- Nucleophilic Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles in reactions that are essential for synthesizing more complex organic molecules.

- Formation of DPP Derivatives: The compound has been implicated in the synthesis of diketopyrrolopyrrole (DPP) derivatives, which are important for applications in organic electronics and dye-sensitized solar cells.

Case Studies

Several studies highlight the biological activity and applications of this compound:

常见问题

Basic Questions

Q. What is the role of 1-bromo-2-methoxyethane in synthesizing pharmaceutical intermediates?

- Methodological Answer : this compound acts as an alkylating agent in multi-step organic syntheses. For example, it selectively alkylates ethyl 3,4-dihydroxybenzoate to introduce methoxyethyl groups, forming intermediates for anticancer agents like Erlotinib conjugates. Reaction conditions typically involve potassium carbonate (K₂CO₃) in DMF at 20°C .

Q. How is this compound characterized structurally in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine its crystal lattice parameters and molecular packing. For related compounds (e.g., 1-bromo-2-(4-methoxyphenoxy)ethane), monoclinic systems (space group P2₁/c) with unit cell dimensions a = 21.112 Å, b = 5.418 Å, c = 8.323 Å, and β = 94.54° are reported. Data collection employs graphite-monochromated radiation and ψ-scan absorption corrections .

Q. What reaction mechanisms involve this compound in organoselenium chemistry?

- Methodological Answer : It reacts with sodium organyl selenolates (NaSeR) via nucleophilic substitution (SN2), forming alkoxyalkylorganyl selenides. Yields are quantitative under optimized conditions (e.g., DMF solvent, 24 h reflux). Characterization includes ¹H NMR, IR, and mass spectrometry to confirm bond formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in alkylation reactions?

- Methodological Answer : Solvent polarity and base strength critically affect regioselectivity. In DMF with K₂CO₃, methoxyethylation favors oxygen nucleophiles (e.g., phenolic -OH groups). Contrastingly, polar aprotic solvents like DCM with NaH may shift reactivity toward nitrogen or sulfur nucleophiles. Kinetic studies using HPLC or GC-MS can track byproduct formation .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities (e.g., residual bromoethane). Non-volatile contaminants are analyzed via ¹H NMR by integrating methoxy (-OCH₃) and bromoethyl (-CH₂Br) proton signals. Discrepancies between theoretical and experimental purity often arise from hydrolysis byproducts (e.g., 2-methoxyethanol), which require ion chromatography (IC) for detection .

Q. How can computational modeling predict the reactivity of this compound in complex syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying transition states and steric effects. For example, the methoxy group’s electron-donating effect lowers the energy barrier for nucleophilic attack. Molecular dynamics simulations further predict solvent effects on reaction rates, validated experimentally via kinetic isotope effects (KIE) .

Q. What strategies mitigate byproduct formation during large-scale alkylation with this compound?

- Methodological Answer : Slow reagent addition (<0.5 mL/min) minimizes exothermic side reactions (e.g., elimination to form vinyl ethers). In situ quenching with aqueous NaHCO₃ removes excess HBr, reducing acid-catalyzed degradation. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate concentrations in real time .

属性

IUPAC Name |

1-bromo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPZGFPHUVJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064385 | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6482-24-2 | |

| Record name | Bromoethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006482242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMC9NTS6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。